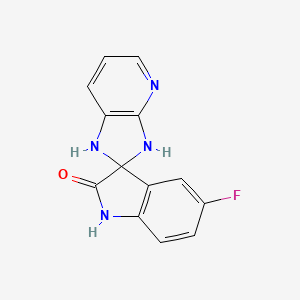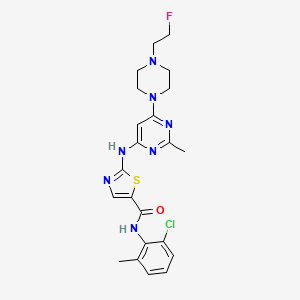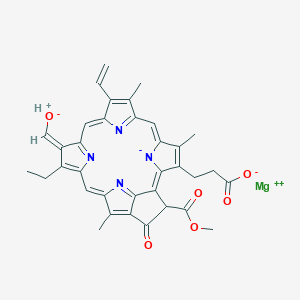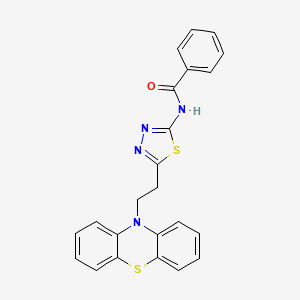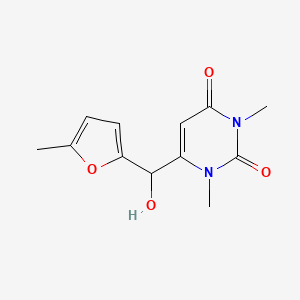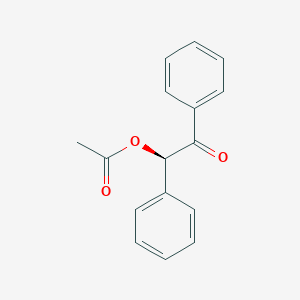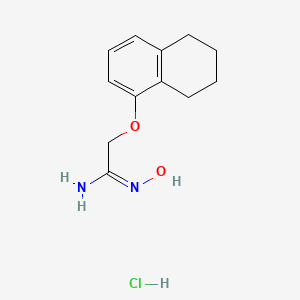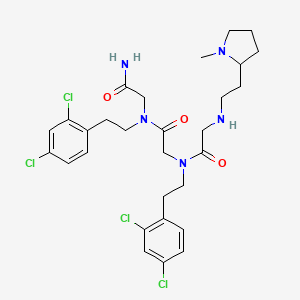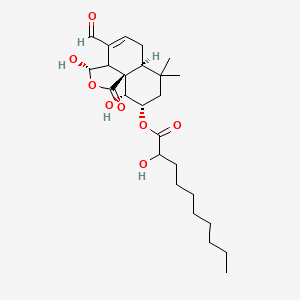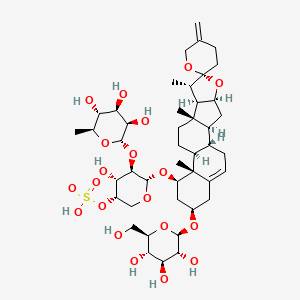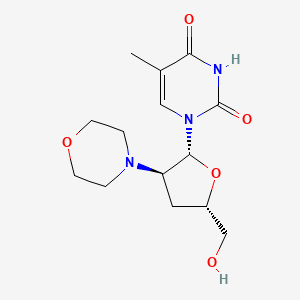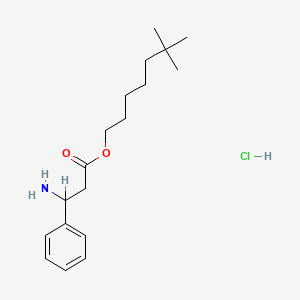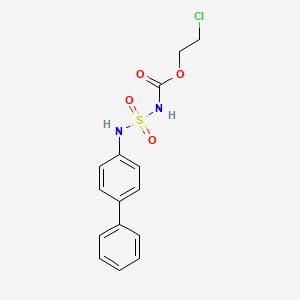
Carbamic acid, (((1,1'-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, biphenyl, and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of 1,1’-biphenyl-4-amine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 2-chloroethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloroethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The sulfonyl group can form strong interactions with enzyme active sites, while the chloroethyl ester can undergo hydrolysis to release active intermediates.
類似化合物との比較
Similar Compounds
- Carbamic acid, bis(2-chloroethyl)-, [1,1’-biphenyl]-4,4’-diyl ester
- Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, ethyl ester
Uniqueness
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
116943-53-4 |
|---|---|
分子式 |
C15H15ClN2O4S |
分子量 |
354.8 g/mol |
IUPAC名 |
2-chloroethyl N-[(4-phenylphenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C15H15ClN2O4S/c16-10-11-22-15(19)18-23(20,21)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19) |
InChIキー |
ZIFOUCRFRDBJLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)NC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


